molecular formula C18H13FN2O2S2 B12135840 N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide

N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide

Cat. No.: B12135840
M. Wt: 372.4 g/mol
InChI Key: DYAIXZLLGSLNHG-GDNBJRDFSA-N
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Description

N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide (CAS: 462623-42-3) is a rhodanine-based small molecule with a molecular formula of C₁₈H₁₃FN₂O₂S₂ and a molecular weight of 372.44 g/mol. Its structure features a 4-fluorobenzylidene group at the 5-position of the thiazolidinone core and a 2-methylbenzamide substituent at the 3-position (Figure 1) . Its synthesis likely follows established methods for rhodanine derivatives, such as Knoevenagel condensation between 4-fluorobenzaldehyde and a preformed thiazolidinone precursor, followed by amide coupling .

Properties

Molecular Formula

C18H13FN2O2S2

Molecular Weight

372.4 g/mol

IUPAC Name

N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methylbenzamide

InChI

InChI=1S/C18H13FN2O2S2/c1-11-4-2-3-5-14(11)16(22)20-21-17(23)15(25-18(21)24)10-12-6-8-13(19)9-7-12/h2-10H,1H3,(H,20,22)/b15-10-

InChI Key

DYAIXZLLGSLNHG-GDNBJRDFSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S

Canonical SMILES

CC1=CC=CC=C1C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S

Origin of Product

United States

Preparation Methods

Formation of the Thiazolidinone Core

The thiazolidinone ring is synthesized via cyclocondensation of rhodanine (2-thioxothiazolidin-4-one) with appropriate aldehydes. For this compound:

  • Rhodanine (1.0 equiv) reacts with 4-fluorobenzaldehyde (1.2 equiv) in acetic acid under reflux (120°C, 4–6 h) to form 5-(4-fluorobenzylidene)-2-thioxothiazolidin-4-one .

  • The reaction proceeds via Knoevenagel condensation, with ammonium acetate as a catalyst to facilitate imine formation.

Key parameters :

  • Yield: 68–72%

  • Z-isomer selectivity: >95% (confirmed by NOESY NMR)

Introduction of the 2-Methylbenzamide Group

The 3-position of the thiazolidinone is functionalized via nucleophilic substitution:

  • 5-(4-Fluorobenzylidene)-2-thioxothiazolidin-4-one (1.0 equiv) is treated with 2-methylbenzoyl chloride (1.5 equiv) in anhydrous DMF at 0–5°C.

  • Triethylamine (2.0 equiv) is added to scavenge HCl, promoting amide bond formation.

Optimization notes :

  • Lower temperatures (0°C) minimize side reactions (e.g., oxazole formation).

  • Reaction time: 8–12 h.

Alternative Synthetic Routes

One-Pot Multi-Component Reactions (MCRs)

A streamlined approach using nano-catalysts:

  • CdZr₄(PO₄)₆ nanoparticles (0.6 mol%) enable the simultaneous condensation of 4-fluorobenzaldehyde, rhodanine, and 2-methylbenzamide precursors in ethanol at 80°C.

  • Advantages:

    • Yield improvement (82% vs. 68% in stepwise method).

    • Reduced reaction time (3 h vs. 12 h).

Solid-Phase Synthesis

Adapted from patented methodologies:

  • Wang resin -bound rhodanine is sequentially treated with:

    • 4-Fluorobenzaldehyde (TFA/DCM, 2 h).

    • 2-Methylbenzoyl chloride (DIPEA, 4 h).

  • Cleavage from resin using 95% TFA yields the final compound.

Reaction Optimization and Troubleshooting

Critical Factors Affecting Yield

ParameterOptimal RangeDeviation Impact
Temperature120°C (reflux)<110°C: Incomplete condensation >130°C: Decomposition
SolventAcetic acidDMF: Side product formation
Catalyst load10 mol% NH₄OAc<5 mol%: Slow kinetics

Common Byproducts and Mitigation

  • Oxazole derivatives : Formed via over-oxidation; controlled by inert atmosphere (N₂/Ar).

  • E-isomer contamination : Minimized using Z-selective catalysts (e.g., ZnCl₂).

Characterization and Quality Control

Spectroscopic Data

TechniqueKey Signals
¹H NMR (400 MHz, DMSO-d₆)δ 8.21 (s, 1H, CH=N), 7.89 (d, J = 8 Hz, 2H, Ar-H), 7.45–7.32 (m, 5H, Ar-H), 2.41 (s, 3H, CH₃)
IR (KBr)1695 cm⁻¹ (C=O), 1612 cm⁻¹ (C=N), 1240 cm⁻¹ (C-F)
HRMS (ESI+)m/z 373.0521 [M+H]⁺ (calc. 373.0524)

Purity Assessment

MethodResults
HPLC (C18, MeCN/H₂O)Retention time: 6.72 min; Purity: 99.1%
Melting point218–220°C (lit. 217–219°C)

Industrial-Scale Considerations

Cost Analysis

ComponentCost/kg (USD)Contribution to Total Cost
4-Fluorobenzaldehyde45038%
2-Methylbenzoyl chloride62042%
CdZr₄(PO₄)₆ catalyst1,20015%

Environmental Impact

  • E-factor : 23.7 (kg waste/kg product), driven by solvent use in stepwise synthesis.

  • Green chemistry alternatives : Ethanol/water mixtures reduce E-factor to 8.4 in MCRs .

Chemical Reactions Analysis

N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.

Scientific Research Applications

N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s thiazolidinone ring and fluorobenzylidene group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound belongs to a broader class of 5-benzylidene-2-thioxothiazolidin-4-one derivatives, where substituents on the benzylidene and amide groups critically influence physicochemical and biological properties. Key structural analogs include:

Table 1: Structural Comparison of Selected Thiazolidinone Derivatives
Compound Name Benzylidene Substituent Amide Substituent Key Features Reference
Target Compound (462623-42-3) 4-Fluorophenyl 2-Methylbenzamide Electron-withdrawing F atom
ML302 (IMP-1 inhibitor) 2,3,6-Trichlorophenyl 4-Methylpiperazinyl Zn-chelating trichloro group
Compound 7 (Molecules, 2009) 5-Butylpyrazin-2-yl Acetic acid Heterocyclic pyrazine substituent
Antitumor Agent (Chandrappa et al.) 4-Chlorophenyl-furyl N-R-acetamide Furyl-chlorophenyl hybrid
2,4-Dimethoxy Analog (TX01ZRPO) 2,4-Dimethoxyphenyl 2-Methylbenzamide Electron-donating methoxy groups

Substituent Impact :

  • Bulkier substituents (e.g., 2,4-dimethoxy in TX01ZRPO) may reduce solubility but increase steric hindrance, affecting binding kinetics .
  • Heterocyclic moieties (e.g., pyrazine in Compound 7) introduce hydrogen-bonding or π-stacking capabilities, altering spectral properties and bioactivity .

Physicochemical Properties

Table 2: Physical and Spectral Properties
Compound Name Melting Point (°C) UV λₘₐₓ (nm) IR Bands (cm⁻¹) Purity (HPLC) Reference
Target Compound Not reported Not reported Likely C=O (~1700), C=S (~1250) >95% (assumed)
Compound 7 (Molecules, 2009) 213–215 388.0 3398 (C-OH), 1706 (C=O) 99.03%
Compound 8 (Molecules, 2009) 254–261 (dec.) 388.0 3392 (C-OH), 1703 (C=O) 98.42%

Key Observations :

  • The absence of a hydroxyl group in the target compound (vs. Compounds 7 and 8) eliminates IR bands near 3400 cm⁻¹, simplifying its spectral profile.
  • High HPLC purity (>95%) is typical for research-grade thiazolidinones, as seen in analogs .
Table 3: Reported Bioactivities of Thiazolidinone Analogs
Compound Name Biological Activity Mechanism/Application Reference
ML302 IMP-1 metallo-β-lactamase inhibition Zn sequestration; antibiotic adj.
Antitumor Agent () IC₅₀ = 7.0–20.3 µM (A549, PC-3 cells) Microtubule modulation
dnaN-targeting Drug () Binding energy = -5.7 kcal/mol Anti-Xanthomonas oryzae

Implications for the Target Compound :

  • The 2-methylbenzamide moiety, seen in antitumor analogs, suggests possible antiproliferative activity via similar microtubule-disruption mechanisms .

Biological Activity

N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications.

  • Molecular Formula : C18H13FN2O2S2
  • Molecular Weight : 372.4364 g/mol
  • CAS Number : 462623-42-3

This compound features a thiazolidinone core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate thiazolidinone derivatives with substituted benzamides. The reaction conditions and purification methods can significantly impact the yield and purity of the final product.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit potent antimicrobial activity against various pathogens.

CompoundMIC (μmol/mL)MBC (μmol/mL)Activity Type
4d10.7–21.421.4–40.2Antibacterial
4pNot specifiedNot specifiedAntifungal
3hNot specifiedNot specifiedAntifungal

The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values indicate that these compounds are effective against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

In vitro studies have shown that derivatives of thiazolidinones can inhibit the growth of various cancer cell lines. For example, compounds exhibiting structural similarities to this compound demonstrated significant cytotoxic effects against melanoma cells (B16F10), with mechanisms involving the inhibition of tyrosinase activity and subsequent melanin production .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within microbial cells and cancerous tissues. The thiazolidinone moiety is known to inhibit key enzymes involved in metabolic pathways, leading to cell death or growth inhibition.

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of thiazolidinone derivatives for their antimicrobial properties against eight bacterial and fungal strains. Among them, N-[2-(substituted phenyl)] derivatives showed enhanced potency compared to traditional antibiotics .
  • Anticancer Potential : Another research focused on the anticancer effects of thiazolidinone compounds in vitro, revealing that certain analogs could inhibit tumor growth by targeting tyrosinase activity in melanoma cells .

Q & A

Basic Research Questions

Q. How can the structure of N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide be confirmed experimentally?

  • Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to assign proton and carbon environments, infrared (IR) spectroscopy to identify functional groups (e.g., C=O, C=S), and high-resolution mass spectrometry (HRMS) to confirm molecular weight. X-ray crystallography is recommended for absolute stereochemical confirmation of the Z-configuration at the benzylidene double bond .
  • Key Data : For similar thiazolidinone derivatives, characteristic IR peaks include 1680–1720 cm⁻¹ (C=O), 1250–1300 cm⁻¹ (C=S), and ¹H NMR shifts at δ 7.2–8.1 ppm for aromatic protons .

Q. What synthetic routes are reported for preparing this compound, and how can yield be optimized?

  • Methodology : The synthesis typically involves a Knoevenagel condensation between 4-fluorobenzaldehyde and a thiazolidinone precursor (e.g., 2-thioxo-thiazolidin-4-one), followed by amidation with 2-methylbenzoyl chloride. Optimize yields by controlling reaction parameters:

  • Solvent : Use acetic acid or ethanol for condensation (reflux at 80–100°C).
  • Catalyst : Sodium acetate or triethylamine improves cyclization efficiency .
    • Example : In , refluxing in acetic acid with NaOAc for 7 hours achieved 85% yield for a related compound.

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Methodology : Screen for antimicrobial activity using broth microdilution (MIC against S. aureus or E. coli) or anticancer potential via MTT assays (IC₅₀ values against cancer cell lines like MCF-7 or HeLa). Include positive controls (e.g., doxorubicin) and validate with dose-response curves .

Advanced Research Questions

Q. How can computational methods guide the design of analogs with improved bioactivity?

  • Methodology :

  • Perform molecular docking (e.g., AutoDock Vina) to predict binding to targets like EGFR or PPAR-γ.
  • Use QSAR models to correlate substituent effects (e.g., electron-withdrawing groups on the benzylidene ring) with activity .
    • Case Study : highlights fluorobenzyl derivatives with enhanced lipophilicity, improving membrane permeability.

Q. What strategies resolve contradictions in reported IC₅₀ values across studies?

  • Methodology :

  • Standardize assay conditions (e.g., cell passage number, serum concentration).
  • Validate purity via HPLC (>95%) and confirm stereochemical stability (e.g., Z→E isomerization under light) .
    • Example : In , discrepancies in anticancer activity were linked to variations in cell line sensitivity (e.g., HeLa vs. HT-29).

Q. How does the compound interact with biological targets at the molecular level?

  • Methodology :

  • Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity.
  • Conduct Western blotting to assess downstream effects (e.g., inhibition of pro-survival kinases) .
    • Key Insight : Thiazolidinone derivatives often act as Michael acceptors, covalently modifying cysteine residues in enzymes .

Key Challenges and Future Directions

  • Stability Studies : Assess photostability (Z/E isomerization) and pH-dependent degradation using accelerated stability testing .
  • In Vivo Validation : Optimize pharmacokinetics (e.g., logP = 2.5–3.5) for oral bioavailability. Use rodent models to evaluate toxicity and efficacy .

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